4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene
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Overview
Description
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene is an organic compound that features both bromine and iodine atoms within its structure
Preparation Methods
The synthesis of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene typically involves the reaction of 2-bromoprop-2-en-1-ol with 1-iodobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Chemical Reactions Analysis
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common reagents used in these reactions include sodium iodide for substitution, m-chloroperbenzoic acid for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Scientific Research Applications
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar compounds to 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene include:
{[(2-bromoprop-2-en-1-yl)oxy]methyl}benzene: This compound also contains a bromoprop-2-en-1-yl group but is attached to a benzene ring instead of an iodobutane chain.
2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine: This compound features a similar bromoprop-2-en-1-yl group attached to a dimethoxyphenyl ring.
Properties
CAS No. |
318271-51-1 |
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Molecular Formula |
C7H10BrIO |
Molecular Weight |
316.96 g/mol |
IUPAC Name |
4-(2-bromoprop-2-enoxy)-1-iodobut-1-ene |
InChI |
InChI=1S/C7H10BrIO/c1-7(8)6-10-5-3-2-4-9/h2,4H,1,3,5-6H2 |
InChI Key |
MDHJVOUZVHEBNB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCCC=CI)Br |
Origin of Product |
United States |
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